N3-Cho (bromide)
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Overview
Description
This compound is primarily used in the synthesis of cell membrane structures . It is a versatile reagent in organic synthesis and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
N3-Cho (bromide) can be synthesized through nucleophilic substitution reactions. The azide ion (N3-) is a strong nucleophile and can displace halides in alkyl halides to form alkyl azides . The typical procedure involves using an azide salt such as sodium azide (NaN3) or potassium azide (KN3) with the appropriate alkyl halide in a polar aprotic solvent like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of N3-Cho (bromide) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N3-Cho (bromide) undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, replacing halides in alkyl halides.
Click Chemistry:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Click Chemistry: Copper sulfate (CuSO4) and sodium ascorbate in water or a mixture of water and organic solvents.
Major Products
Nucleophilic Substitution: Alkyl azides.
Reduction: Primary amines.
Click Chemistry: Triazoles.
Scientific Research Applications
N3-Cho (bromide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in the synthesis of cell membrane structures and labeling of biomolecules.
Medicine: Utilized in the development of radiopharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of N3-Cho (bromide) involves the azide group’s reactivity. The azide group can participate in nucleophilic substitution reactions, forming covalent bonds with electrophiles . In click chemistry, the azide group reacts with alkynes to form triazoles, a reaction that is highly selective and efficient . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
N3-Cho (bromide) is unique due to its azide group, which imparts high reactivity and versatility. Similar compounds include:
Azido-thymidine (AZT): Used in the treatment of HIV/AIDS.
Azido-sugars: Utilized in glycosylation reactions.
Azido-polymers: Employed in the synthesis of functional materials.
These compounds share the azide functional group, but N3-Cho (bromide) is distinct in its application in click chemistry and cell membrane synthesis .
Properties
CAS No. |
2059973-54-3 |
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Molecular Formula |
C6H15BrN4O |
Molecular Weight |
239.11 g/mol |
IUPAC Name |
2-azidoethyl-(2-hydroxyethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C6H15N4O.BrH/c1-10(2,5-6-11)4-3-8-9-7;/h11H,3-6H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
JEEONNZALWOYMM-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CCN=[N+]=[N-])CCO.[Br-] |
Origin of Product |
United States |
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